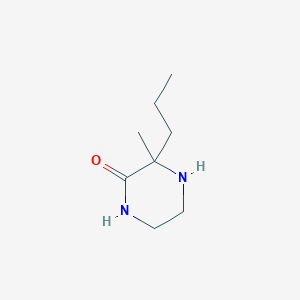![molecular formula C6H4ClN3O B1425660 7-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one CAS No. 1020039-12-6](/img/structure/B1425660.png)
7-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one
Overview
Description
7-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one, commonly known as 7-chloro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, is a heterocyclic compound with a wide range of applications in scientific research. It is a member of the 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one family, which is a class of compounds with a unique and versatile structure that is highly reactive and can be used in a variety of scientific research applications. This compound has a wide range of applications, including synthesis, drug development, and biochemical research.
Scientific Research Applications
Anticancer Activity
This compound has been evaluated for its potential as an anticancer agent. Derivatives of this compound have shown potent activity against various cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast cancer) cells . The inhibition of cancer cell growth is a critical area of research, and compounds like 7-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one offer promising avenues for the development of new anticancer drugs.
Antidiabetic Potential
Research has indicated that certain derivatives of this compound exhibit significant α-glucosidase inhibition activity . This enzyme plays a role in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing diabetes. Therefore, this compound could be a starting point for developing new antidiabetic medications.
Antioxidant Properties
The antioxidant capacity of this compound’s derivatives has been explored, with some showing potent activity . Antioxidants are important for protecting the body from oxidative stress, which is implicated in various diseases. Thus, this compound could contribute to the development of antioxidant therapies.
Kinase Inhibition
Some derivatives have been designed as potential c-Met kinase inhibitors . Kinases are enzymes that play a crucial role in signaling pathways within cells, and their dysregulation is often associated with diseases like cancer. Inhibitors of c-Met kinase could, therefore, serve as targeted therapies for cancers where this kinase is overactive.
Material Science Applications
In material science, the structural motifs of this compound could be utilized in the design of new materials with specific properties, such as high thermal stability or unique energetic characteristics . These materials could have applications in various industries, including defense and aerospace.
Environmental Science Implications
The compound’s derivatives could be investigated for their environmental impact, particularly in relation to their stability and degradation products . Understanding these aspects is crucial for assessing the environmental safety of new chemicals before their widespread use.
properties
IUPAC Name |
7-chloro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-4-1-2-10-5(3-4)8-9-6(10)11/h1-3H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGCGYRBLODQEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NNC2=O)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-(4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1425590.png)
![3-[5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1425591.png)


![2-[(Oxan-4-yloxy)methyl]benzoic acid](/img/structure/B1425595.png)
![methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B1425596.png)



